

Spectroscopic and Structural Elucidation of O-(2-(Vinylloxy)ethyl)hydroxylamine: A Technical Guide

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Compound of Interest

Compound Name: O-(2-(Vinylloxy)ethyl)hydroxylamine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for the bifunctional organic building block, **O-(2-(Vinylloxy)ethyl)hydroxylamine**. This compound, with the molecular formula $C_4H_9NO_2$, is a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals, including antitumor agents.^{[1][2]} A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control in research and development settings.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **O-(2-(Vinylloxy)ethyl)hydroxylamine**.

Table 1: 1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Coupling Constant (J) Hz
6.50	dd	1H	-CH=CH ₂	14.2, 6.8
5.51	brs	2H	-NH ₂	-
4.22	dd	1H	-CH=CH ₂ (trans)	14.2, 2.0
4.03	dd	1H	-CH=CH ₂ (cis)	6.8, 2.0
3.85-3.93	m	4H	-O-CH ₂ -CH ₂ -O-	-

Table 2: Predicted ¹³C NMR Spectroscopic Data

Predicted Chemical Shift (δ) ppm	Assignment
151.7	-CH=CH ₂
87.3	-CH=CH ₂
75.8	-O-CH ₂ -CH ₂ -O-
67.9	-O-CH ₂ -CH ₂ -O-

Note: This data is predicted and should be confirmed by experimental analysis.

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
~3300	N-H stretch	Hydroxylamine (-NH ₂)
~3100-3000	C-H stretch	Vinyl (=C-H)
~2900	C-H stretch	Alkyl (-CH ₂ -)
~1600	C=C stretch	Vinyl (C=C)
~1200	C-O stretch	Ether (-O-)

Table 4: Mass Spectrometry Data

m/z	Interpretation
103	Molecular Ion [M] ⁺
Predicted Fragments:	
86	[M - NH ₃] ⁺
73	[M - CH ₂ O] ⁺
58	[M - C ₂ H ₃ O] ⁺
43	[C ₂ H ₃ O] ⁺

Note: Fragmentation data is predicted and should be verified experimentally.

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are provided below.

Synthesis and Purification of O-(2-(Vinyloxy)ethyl)hydroxylamine

The synthesis of **O-(2-(Vinyloxy)ethyl)hydroxylamine** can be achieved through the deprotection of 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione.[\[1\]](#)

Procedure:

- Dissolve 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione (1 equivalent) in dichloromethane.
- Add an aqueous solution of methylhydrazine (1 equivalent) dropwise at room temperature.
- Stir the reaction mixture for one hour.
- Dilute the resulting suspension with diethyl ether and filter to remove the phthalhydrazide byproduct.
- Concentrate the filtrate under reduced pressure.

- Purify the residue by column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., 3:2 to 1:1) to yield **O-(2-(vinylloxy)ethyl)hydroxylamine** as a yellow oil.^[1]

NMR Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

- Dissolve approximately 5-10 mg of the purified **O-(2-(Vinylloxy)ethyl)hydroxylamine** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).
- Transfer the solution to an NMR tube.

¹H NMR Acquisition:

- Pulse Sequence: Standard single-pulse sequence.
- Spectral Width: 0-12 ppm.
- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

- Pulse Sequence: Proton-decoupled pulse sequence.
- Spectral Width: 0-160 ppm.
- Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
- Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation:

- Neat Liquid: Place a drop of the neat **O-(2-(Vinyloxy)ethyl)hydroxylamine** oil between two KBr plates to form a thin film.
- Solution: Dissolve a small amount of the compound in a suitable solvent (e.g., CCl₄) and place it in a liquid IR cell.

Data Acquisition:

- Spectral Range: 4000-400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32.
- A background spectrum of the KBr plates or the solvent should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, for example, one equipped with an Electron Ionization (EI) source.

Sample Introduction:

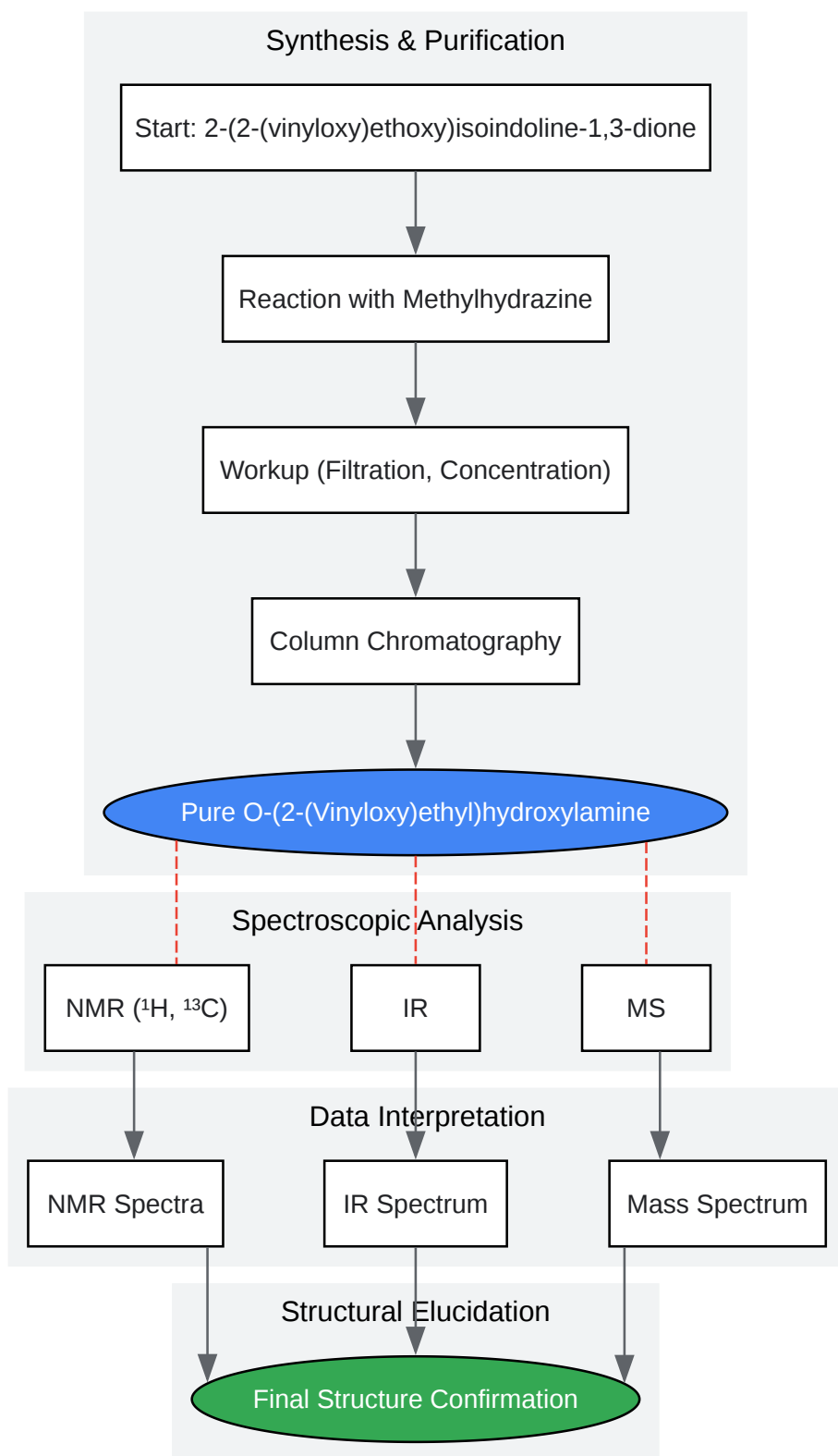
- Direct Infusion: Introduce a dilute solution of the compound directly into the ion source.
- Gas Chromatography-Mass Spectrometry (GC-MS): Inject a solution of the compound onto a GC column for separation prior to introduction into the mass spectrometer.

Data Acquisition (EI mode):

- Ionization Energy: 70 eV.
- Mass Range: m/z 30-200.
- Scan Speed: 1-2 scans/second.

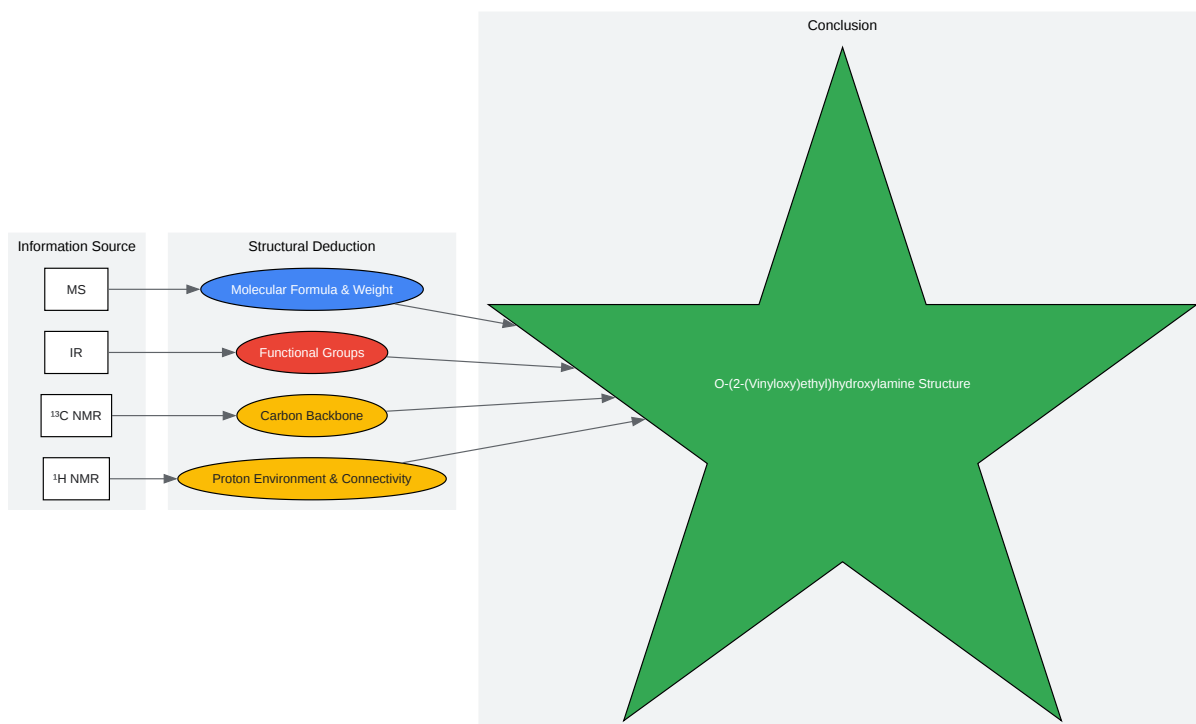
Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the spectroscopic analysis of **O-(2-(Vinylloxy)ethyl)hydroxylamine**.



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Caption: Experimental workflow for the synthesis and spectroscopic analysis.



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Caption: Logical relationships between spectroscopic data and structural elucidation.

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References

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- 2. O-(2-(vinyloxy)ethyl)hydroxylamine | 391212-29-6 [chemicalbook.com]
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